molecular formula C18H16ClN3O4S B11028010 Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11028010
M. Wt: 405.9 g/mol
InChI Key: DPDMPSQELZPXFJ-UHFFFAOYSA-N
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Description

Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazole intermediate.

    Acetylation with 3,5-Dimethyl-1,2-oxazole-4-yl Acetyl Chloride: This step involves the reaction of the thiazole intermediate with 3,5-dimethyl-1,2-oxazole-4-yl acetyl chloride in the presence of a base to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, if it has antimicrobial properties, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-bromophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
  • Methyl 5-(2-fluorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
  • Methyl 5-(2-methylphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16ClN3O4S

Molecular Weight

405.9 g/mol

IUPAC Name

methyl 5-(2-chlorophenyl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H16ClN3O4S/c1-9-12(10(2)26-22-9)8-14(23)20-18-21-15(17(24)25-3)16(27-18)11-6-4-5-7-13(11)19/h4-7H,8H2,1-3H3,(H,20,21,23)

InChI Key

DPDMPSQELZPXFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

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